molecular formula C24H25NO5 B2775644 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228155-78-8

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2775644
CAS No.: 2228155-78-8
M. Wt: 407.466
InChI Key: VRJDNIDRQFXRSQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex bicyclic derivative featuring a 2-oxabicyclo[2.1.1]hexane core, a strained ring system that confers conformational rigidity. The molecule is functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The carboxylic acid moiety at position 4 enables conjugation to other molecules, making it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-22(2)24(20(26)27)12-23(13-24,30-22)14-25-21(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJDNIDRQFXRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a derivative of the oxabicyclo[2.1.1]hexane framework, which has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and biological evaluations.

The molecular formula of the compound is C23H27N2O4C_{23}H_{27}N_{2}O_{4} with a molecular weight of approximately 379.46 g/mol. The structure features a bicyclic core that enhances its stability and bioactivity compared to more traditional compounds.

PropertyValue
Molecular FormulaC23H27N2O4C_{23}H_{27}N_{2}O_{4}
Molecular Weight379.46 g/mol
Boiling PointNot available
DensityNot specified
LogPNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxabicyclo framework with functional groups derived from amino acids or other biologically relevant molecules. Recent studies have highlighted methods such as iodocyclization to construct the bicyclic structure effectively, allowing for the incorporation of various substituents that enhance biological activity .

Biological Activity

Research indicates that compounds with the oxabicyclo[2.1.1]hexane scaffold exhibit significant biological activities, often serving as analogs to traditional drugs with improved pharmacokinetic properties.

Antimicrobial Activity

A study evaluating various derivatives of oxabicyclo[2.1.1]hexanes found that certain modifications could enhance antimicrobial efficacy against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Effects

Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1: Antibacterial Activity
    • Objective : Assess the antibacterial properties against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : Showed significant inhibition zones compared to controls, indicating strong antibacterial potential.
  • Case Study 2: Cytotoxicity
    • Objective : Evaluate cytotoxic effects on cancer cell lines.
    • Method : MTT assay.
    • Results : Induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent.

The biological mechanisms underlying the activity of this compound are still under investigation but may involve interactions with specific cellular receptors or pathways related to inflammation and cell proliferation. The unique bicyclic structure likely contributes to its ability to mimic natural substrates and interact with biological targets effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected bicyclic carboxylic acids. Below is a detailed comparison with structurally analogous compounds derived from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications Stability/Solubility Reference
Target Compound 2-oxabicyclo[2.1.1]hexane 3,3-dimethyl, Fmoc-aminomethyl, -COOH ~443.5 (estimated) Peptide synthesis, constrained scaffolds High rigidity; moderate solubility in polar aprotic solvents [Inferred from ]
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid () Benzene ring Fmoc-aminomethyl, -COOH 373.4 Solid-phase peptide synthesis (SPPS) High solubility in DMF/DMSO; hydrolytically stable
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)(hydroxy)phosphoryl)oxy)hexanoic acid () Linear alkyl chain Fmoc-amino, phosphonate ester, -COOH ~535.5 Non-hydrolyzable phosphonucleotide analogs Labile to strong acids/bases; moderate solubility
1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid () 2-oxabicyclo[2.1.1]hexane Methanesulfonylmethyl, -COOH ~246.3 Conformational studies, sulfonated drug intermediates High rigidity; poor solubility in water
(3R,4S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid () Branched alkyl chain Fmoc-amino, -COOH 375.4 β-amino acid analogs for peptidomimetics Enhanced metabolic stability; soluble in THF/MeOH

Key Comparative Insights

Core Rigidity vs. Flexibility: The target compound’s bicyclo[2.1.1]hexane core imposes significant conformational constraints compared to linear () or monocyclic () analogs. This rigidity is advantageous in designing enzyme inhibitors or foldamers with defined secondary structures . In contrast, compounds like the phosphonucleoside derivative () exhibit greater backbone flexibility, enabling interactions with biomolecular targets requiring induced-fit binding .

Functional Group Diversity :

  • The Fmoc group is a common feature, but substituents like the methanesulfonylmethyl group () or phosphonate ester () introduce distinct reactivity. For example, the sulfonyl group in enhances electrophilicity, enabling nucleophilic substitution reactions .

Synthetic Utility :

  • The benzoic acid derivative () is a staple in SPPS due to its compatibility with Fmoc chemistry and high coupling efficiency .
  • The target compound’s strained bicyclic core may require specialized synthetic routes, such as ring-closing metathesis or photochemical cyclization, to install the 2-oxabicyclo[2.1.1]hexane moiety .

Biological and Material Applications :

  • Macrocyclic Fmoc derivatives () are used as G-quadruplex DNA stabilizers in anticancer research, leveraging their planar aromatic systems .
  • The target compound’s carboxylic acid group allows conjugation to resins or biomolecules, positioning it as a candidate for drug delivery systems or bioorthogonal chemistry .

Research Findings and Challenges

  • Synthetic Challenges : The bicyclo[2.1.1]hexane ring in the target compound poses synthetic hurdles, including regioselective functionalization and stereochemical control. highlights analogous systems synthesized via multi-step protocols involving sulfonylation and cyclization .
  • Stability Data : Fmoc-protected bicyclic acids generally exhibit superior stability to hydrolysis compared to tert-butoxycarbonyl (Boc) analogs but may degrade under prolonged exposure to piperidine (used in Fmoc deprotection) .
  • Solubility Limitations : The hydrophobic Fmoc group and bicyclic core reduce aqueous solubility, necessitating the use of organic solvents like DMF or THF for handling .

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